molecular formula C18H14F3N3OS B2444855 N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide CAS No. 863513-33-1

N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide

Cat. No. B2444855
M. Wt: 377.39
InChI Key: RLVBCYMOZUJPOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and thiazole rings suggests that the compound may exhibit aromaticity, a property that can affect its reactivity and stability . The trifluoromethyl group is a strong electron-withdrawing group, which could also influence the compound’s properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the pyridine and thiazole rings might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The trifluoromethyl group could potentially undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the potentially aromatic pyridine and thiazole rings could affect the compound’s solubility, while the trifluoromethyl group could influence its acidity .

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide and related compounds have been explored for their potential in combating various bacterial infections, including tuberculosis. Research highlights include the synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors, showing promising antituberculosis activity without cytotoxic effects at certain concentrations (Jeankumar et al., 2013). Moreover, novel benzothiazole containing 4H-pyrimido[2,1-b]benzothiazoles derivatives were synthesized, demonstrating antibacterial, antioxidant, and antitubercular activities against Mycobacterium tuberculosis H37RV (Bhoi et al., 2016).

Anticancer Activity

Certain derivatives of N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. One study synthesized N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes, revealing significant cytotoxicity, particularly against breast cancer and prostate adenocarcinoma cell lines (Adhami et al., 2014).

Insecticidal Activity

Research into the insecticidal applications of compounds related to N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide has led to the development of new heterocyclic compounds showing efficacy against agricultural pests. For instance, innovative heterocycles incorporating a thiadiazole moiety were assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis, showcasing a potential avenue for agricultural pest management (Fadda et al., 2017).

Synthesis and Chemical Characterization

The chemical synthesis and characterization of derivatives of N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide contribute to a broader understanding of their structural properties and potential applications. Studies focusing on the crystal structure and Hirshfeld surface analysis provide insights into the molecular configurations that could influence the biological activity and applications of these compounds (Artheswari et al., 2019).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s difficult to assess the potential safety and hazards of this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis and properties, as well as investigation of its potential biological activity. This could include testing the compound in biological assays or studying its interactions with potential target proteins .

properties

IUPAC Name

N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3OS/c19-18(20,21)14-5-3-12(4-6-14)16(25)23-9-7-15-11-26-17(24-15)13-2-1-8-22-10-13/h1-6,8,10-11H,7,9H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVBCYMOZUJPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide

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